2-Aminobenzene-1,4-diol

Catalog No.
S616122
CAS No.
20734-68-3
M.F
C6H7NO2
M. Wt
125.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminobenzene-1,4-diol

CAS Number

20734-68-3

Product Name

2-Aminobenzene-1,4-diol

IUPAC Name

2-aminobenzene-1,4-diol

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

InChI

InChI=1S/C6H7NO2/c7-5-3-4(8)1-2-6(5)9/h1-3,8-9H,7H2

InChI Key

SBXKRBZKPQBLOD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)N)O

Canonical SMILES

C1=CC(=C(C=C1O)N)O

Quinones are a class of natural and synthetic compounds that have several beneficial effects . They are electron carriers playing a role in photosynthesis . As vitamins, they represent a class of molecules preventing and treating several illnesses such as osteoporosis and cardiovascular diseases . Many of the drugs clinically approved or still in clinical trials against cancer are quinone related compounds .

Quinones have also toxicological effects through their presence as photoproducts from air pollutants . They are fast redox cycling molecules and have the potential to bind to thiol, amine and hydroxyl groups . The aforementioned properties make the analytical detection of quinones problematic .

Aminohydroquinone, a specific type of quinone, is a chemical compound with immense potential and is widely used in scientific research. Its versatile properties enable it to be employed in various applications, including catalysis, organic synthesis, and drug development.

2-Aminobenzene-1,4-diol, commonly known as para-aminophenol or 4-aminophenol, is an aromatic organic compound with the molecular formula C6H7NO2C_6H_7NO_2. It consists of a benzene ring substituted with two functional groups: an amino group (NH2-NH_2) and a hydroxyl group (OH-OH) at the para positions. This compound is a derivative of hydroquinone and is notable for its role in various

There is no current information available regarding a specific mechanism of action for AHQ.

  • Given the lack of research on its biological applications, a defined mechanism in biological systems is not established.
  • As with any new compound, caution should be exercised when handling AHQ.
  • Due to the absence of specific safety data, it's advisable to handle it with appropriate personal protective equipment (PPE) in a well-ventilated laboratory environment until more information becomes available.

Future Research Directions

  • Considering the presence of functional groups with interesting chemical properties, further research into AHQ's synthesis, reactivity, and potential applications in various fields like material science or organic synthesis is warranted.

  • Oxidation: It can be oxidized to form p-quinone under mild conditions. This reaction is reversible, allowing for dynamic interconversion between the two forms .
  • Amination: The compound can react with various amines to produce mono- and diamine derivatives. For example, it can react with methylamine to yield methylaminophenol .
  • Friedel-Crafts Reactions: The hydroxyl group allows for electrophilic substitution reactions, making it susceptible to Friedel-Crafts alkylation and acylation, which are useful for synthesizing antioxidants and dyes .

The applications of 2-Aminobenzene-1,4-diol are diverse:

  • Pharmaceutical Industry: It is primarily used as an intermediate in the synthesis of analgesics like paracetamol (acetaminophen) and other pharmaceutical compounds .
  • Dyes and Pigments: The compound serves as a precursor for various dyes due to its ability to undergo electrophilic substitution reactions .
  • Photography: It has applications in photography as a developing agent due to its reducing properties .

Several methods exist for synthesizing 2-Aminobenzene-1,4-diol:

  • Reduction of p-Nitrophenol: This method involves reducing p-nitrophenol using hydrogen gas in the presence of a catalyst such as palladium on carbon .
  • Hydroxylation of Aniline: Aniline can be hydroxylated using hydrogen peroxide under acidic conditions to yield 2-Aminobenzene-1,4-diol .
  • Direct Amination of Hydroquinone: Hydroquinone can be reacted with ammonia or amines under controlled conditions to produce 2-Aminobenzene-1,4-diol .

Research on the interactions of 2-Aminobenzene-1,4-diol focuses on its reactivity with other chemical entities:

  • Complex Formation: The compound can form charge-transfer complexes with quinones, which may have implications in materials science and organic electronics .
  • Biological Interactions: Its effects on biological systems have been studied, particularly regarding its potential toxicity and antioxidant capabilities. Understanding these interactions is crucial for assessing safety profiles in pharmaceutical applications .

Several compounds share structural similarities with 2-Aminobenzene-1,4-diol. Below is a comparison highlighting its uniqueness:

Compound NameStructureKey Features
HydroquinoneC6H6O2Two hydroxyl groups; used primarily as a reducing agent.
2-Aminobenzene-1,3-diolC6H7NO2Similar structure but differs in hydroxyl position; less common in applications.
4-Aminobenzene-1,3-diolC6H7NO2Similar reactivity; used mainly in dye synthesis.
2,4-DiaminophenolC6H8N2O2Contains two amino groups; used in hair dyes and pharmaceuticals.
4-Aminobenzenesulfonic acidC6H7NO3SSulfonic acid derivative; used as a dye intermediate.

The unique placement of functional groups on the benzene ring gives 2-Aminobenzene-1,4-diol distinct reactivity patterns compared to these similar compounds.

XLogP3

0.8

Wikipedia

Aminohydroquinone

Dates

Modify: 2023-08-15

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